4-Methoxy-3-nitrocinnamic acid

Description

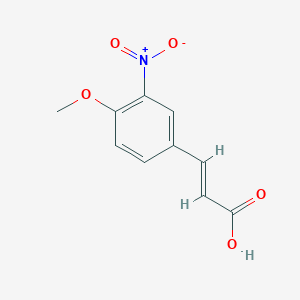

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-methoxy-3-nitrophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c1-16-9-4-2-7(3-5-10(12)13)6-8(9)11(14)15/h2-6H,1H3,(H,12,13)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPILCFVGFXZOA-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Spectral Analysis of 4-Methoxy-3-nitrocinnamic Acid

Introduction

4-Methoxy-3-nitrocinnamic acid is a substituted cinnamic acid derivative of significant interest in medicinal chemistry and materials science. Its biological activities and physicochemical properties are intrinsically linked to its molecular structure. A comprehensive understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-methoxy-3-nitrocinnamic acid. While experimental spectra for this specific molecule are not widely available in public databases, this guide will provide predicted data based on the well-established spectral properties of its constituent functional groups and data from closely related analogs. This approach offers a robust framework for researchers in the synthesis, characterization, and application of this compound.

Molecular Structure and Key Features

A thorough spectral analysis begins with an understanding of the molecule's structure. 4-Methoxy-3-nitrocinnamic acid possesses several key functional groups that will give rise to characteristic signals in its spectra:

-

Aromatic Ring: A 1,2,4-trisubstituted benzene ring.

-

Alkene Group: A trans-disubstituted alkene, part of the acrylic acid moiety.

-

Carboxylic Acid: A carboxyl group (-COOH) conjugated with the alkene and aromatic ring.

-

Methoxy Group: An ether linkage (-OCH₃) on the aromatic ring.

-

Nitro Group: A nitro group (-NO₂) ortho to the methoxy group and meta to the acrylic acid side chain.

Caption: Molecular structure of 4-Methoxy-3-nitrocinnamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-methoxy-3-nitrocinnamic acid is expected to show distinct signals for the aromatic, vinylic, methoxy, and carboxylic acid protons. The chemical shifts are influenced by the electronic effects of the substituents.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -COOH | ~12.5 | Broad Singlet | 1H | - |

| H-α (vinylic) | ~7.7 | Doublet | 1H | ~16.0 |

| H-β (vinylic) | ~6.7 | Doublet | 1H | ~16.0 |

| Aromatic H (ortho to -NO₂) | ~8.1 | Doublet | 1H | ~2.0 |

| Aromatic H (ortho to acrylic acid) | ~7.8 | Doublet of Doublets | 1H | ~8.5, 2.0 |

| Aromatic H (ortho to -OCH₃) | ~7.2 | Doublet | 1H | ~8.5 |

| -OCH₃ | ~3.9 | Singlet | 3H | - |

Interpretation and Rationale:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water in the solvent. Its chemical shift can be highly variable depending on concentration and solvent.

-

Vinylic Protons (H-α and H-β): The large coupling constant (~16.0 Hz) is characteristic of a trans configuration of the double bond. H-α is further downfield due to the deshielding effect of the adjacent carboxylic acid group.

-

Aromatic Protons: The substitution pattern on the benzene ring gives rise to a complex splitting pattern. The proton ortho to the strongly electron-withdrawing nitro group is expected to be the most deshielded. The other aromatic protons will exhibit splitting patterns based on their coupling with neighboring protons.

-

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C=O (Carboxylic Acid) | ~167 |

| C-α (vinylic) | ~142 |

| C-β (vinylic) | ~120 |

| C-ipso (attached to acrylic acid) | ~128 |

| C-ipso (attached to -OCH₃) | ~155 |

| C-ipso (attached to -NO₂) | ~140 |

| Aromatic C-H | ~115-135 |

| -OCH₃ | ~56 |

Interpretation and Rationale:

-

Carbonyl Carbon (-C=O): The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the downfield end of the spectrum.

-

Vinylic Carbons (C-α and C-β): These carbons will appear in the alkene region of the spectrum.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the oxygen of the methoxy group will be the most deshielded among the substituted carbons.

-

Methoxy Carbon (-OCH₃): This carbon will appear in the typical region for sp³ hybridized carbons attached to an oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300-2500 | Broad |

| C-H (Aromatic) | 3100-3000 | Medium |

| C-H (Alkene) | 3050-3000 | Medium |

| C=O (Carboxylic Acid) | 1710-1680 | Strong |

| C=C (Alkene) | 1640-1620 | Medium |

| C=C (Aromatic) | 1600-1450 | Medium-Strong |

| N-O (Nitro, asymmetric stretch) | 1550-1500 | Strong |

| N-O (Nitro, symmetric stretch) | 1360-1320 | Strong |

| C-O (Ether) | 1275-1200 | Strong |

Interpretation and Rationale:

-

O-H Stretch: The broad absorption band in the high-frequency region is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer.

-

C=O Stretch: The strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl group in the conjugated carboxylic acid.

-

Nitro Group Stretches: The two strong absorption bands for the asymmetric and symmetric stretching of the N-O bonds are characteristic of nitro compounds[1][2].

-

C-O Stretch: The strong absorption from the C-O stretching of the methoxy group is also expected.

-

C=C Stretches: Absorptions for both the alkene and aromatic C=C bonds will be present in the 1640-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 223 | [M]⁺˙ (Molecular Ion) |

| 206 | [M - OH]⁺ |

| 177 | [M - NO₂]⁺ |

| 162 | [M - NO₂ - CH₃]⁺ |

| 133 | [M - COOH - NO₂]⁺ |

Interpretation and Fragmentation Pathway:

The molecular ion peak ([M]⁺˙) is expected at an m/z corresponding to the molecular weight of 4-methoxy-3-nitrocinnamic acid (223.18 g/mol ). The fragmentation pattern will be influenced by the presence of the various functional groups.

Caption: Proposed fragmentation pathway for 4-methoxy-3-nitrocinnamic acid.

-

Loss of a Hydroxyl Radical (-OH): A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical, leading to the formation of an acylium ion.

-

Loss of a Nitro Group (-NO₂): The C-N bond can cleave to release a nitro radical, resulting in a significant fragment ion.

-

Subsequent Fragmentations: Further fragmentation of the initial ions can occur through the loss of other small, stable molecules or radicals such as a methyl radical (-CH₃) from the methoxy group or the entire carboxyl group (-COOH).

Experimental Protocols

To obtain the spectral data discussed above, the following general experimental protocols can be employed.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the background spectrum of the empty ATR accessory.

-

Record the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.

-

-

Data Acquisition:

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a suitable mass range to detect the molecular ion and expected fragment ions.

-

The resulting mass spectrum will be a plot of relative ion abundance versus mass-to-charge ratio (m/z).

-

Conclusion

This technical guide provides a comprehensive overview of the predicted NMR, IR, and MS spectral data for 4-methoxy-3-nitrocinnamic acid. By understanding the characteristic signals and fragmentation patterns arising from its unique combination of functional groups, researchers can confidently identify and characterize this compound. The provided interpretations and experimental protocols serve as a valuable resource for professionals in drug development and chemical research, facilitating the advancement of studies involving this and related molecules. The principles outlined herein demonstrate the power of spectroscopic techniques in modern scientific investigation.

References

-

PubChem. 4-Methoxycinnamic Acid. National Center for Biotechnology Information. [Link][3]

-

PubChem. 3-Nitrocinnamic acid. National Center for Biotechnology Information. [Link][4]

-

The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. [Link][5]

-

ResearchGate. Chemical shift, 1 H-NMR spectral data of 4-methoxycinnamic acid diester.... [Link][6]

-

ResearchGate. 13 C NMR Spectrum of 4-hydroxyl-3-methoxy cinnamic acid. [Link][7]

-

ResearchGate. Synthesis of PMCA (P-Methoxy Cinnamic Acid) using Perkin Reaction and Its Activity as Photo Protective and Antifungal Agent. [Link][8]

-

ResearchGate. IR spectrum of 4-hydroxy-3-methoxycinnamic acid. [Link][9]

-

Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link][2]

-

Syafrizal, S., et al. "SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO PROTECTIVE AND ANTIFUNGAL AGENT." Jurnal UNS. [Link][2]

-

NIST. 4-Nitrocinnamic acid. National Institute of Standards and Technology. [Link][10]

-

SciTePress. Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. [Link][11]

Sources

- 1. 4-METHOXYCINNAMIC ACID(943-89-5) 13C NMR spectrum [chemicalbook.com]

- 2. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 3. 4-Methoxycinnamic Acid | C10H10O3 | CID 699414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Nitrocinnamic acid | C9H7NO4 | CID 687126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 4-Nitrocinnamic acid [webbook.nist.gov]

- 11. scitepress.org [scitepress.org]

A Technical Guide to the Solubility of 4-Methoxy-3-nitrocinnamic Acid: A Predictive and Methodological Approach

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Niche Cinnamic Acid Derivative

In the realm of pharmaceutical research and synthetic chemistry, understanding the solubility of a compound is a cornerstone for its successful application. 4-Methoxy-3-nitrocinnamic acid, a derivative of the naturally occurring cinnamic acid, presents a unique molecular architecture with the potential for diverse pharmacological activities. However, a comprehensive understanding of its solubility profile in various solvents remains a sparsely documented area. This in-depth technical guide aims to bridge this knowledge gap, not by presenting pre-existing data where none is readily available, but by providing a robust framework for predicting, understanding, and experimentally determining its solubility. As a Senior Application Scientist, the focus here is on the "how" and "why," empowering researchers with the foundational knowledge and practical methodologies to confidently work with this and similar compounds.

Theoretical Solubility Profile: A Structural Perspective

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of its functional groups with the solvent molecules. 4-Methoxy-3-nitrocinnamic acid possesses a trifecta of influential moieties: a carboxylic acid group, a methoxy group, and a nitro group, all attached to a cinnamic acid backbone.

-

The Carboxylic Acid Group (-COOH): This is the primary driver of polarity and potential for hydrogen bonding. The acidic proton can donate a hydrogen bond, and the carbonyl oxygen can accept one. This group generally imparts some degree of solubility in polar protic solvents like water and alcohols.

-

The Methoxy Group (-OCH₃): The ether linkage introduces some polarity and the oxygen atom can act as a hydrogen bond acceptor. It can slightly enhance solubility in polar solvents.

-

The Nitro Group (-NO₂): This is a strong electron-withdrawing group and is highly polar. It can participate in dipole-dipole interactions and may act as a weak hydrogen bond acceptor.

-

The Cinnamic Acid Backbone: The phenyl ring and the acrylic acid moiety contribute to the non-polar character of the molecule.

Predicted Solubility Behavior:

Based on this structural analysis, we can predict the following solubility trends for 4-Methoxy-3-nitrocinnamic acid:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and in polar protic solvents like ethanol and methanol, where the various polar functional groups can effectively interact with the solvent molecules.[1]

-

Moderate to Low Solubility: Likely in less polar solvents like ethyl acetate and acetone.[1][2]

-

Sparingly Soluble to Insoluble: Predicted in non-polar solvents such as hexane and toluene, due to the predominantly polar nature of the molecule.

-

Low Solubility in Water: While the carboxylic acid group can interact with water, the overall non-polar surface area of the molecule is significant, likely leading to low aqueous solubility. The presence of both a methoxy and a nitro group on the aromatic ring further contributes to the overall lipophilicity. Unsubstituted cinnamic acid is itself only slightly soluble in water.[3]

Comparative Solubility Analysis of Structurally Related Compounds

In the absence of direct experimental data for 4-Methoxy-3-nitrocinnamic acid, examining the solubility of its parent and substituted analogues provides valuable insights.

| Compound | Water | Alcohols (Ethanol, Methanol) | Other Organic Solvents | Reference(s) |

| Cinnamic Acid | Slightly soluble | Freely soluble | Soluble in many organic solvents. | [3] |

| 4-Methoxycinnamic Acid | 0.712 mg/mL at 25 °C | Soluble | Soluble in ethanol, ethyl acetate, dimethyl sulfoxide, and methanol. | [2][4][5] |

| 3-Nitrocinnamic Acid | Insoluble | Soluble (recrystallized from alcohol) | Soluble in benzene (for recrystallization). | [6] |

This comparative data suggests that the introduction of a methoxy group at the para position maintains good solubility in polar organic solvents while keeping aqueous solubility low. The nitro group at the meta position also allows for solubility in alcohols and even a non-polar solvent like benzene, likely due to a combination of factors including crystal lattice energy. Therefore, it is reasonable to hypothesize that 4-Methoxy-3-nitrocinnamic acid will exhibit good solubility in polar organic solvents like alcohols and DMSO.

Experimental Determination of Solubility: A Step-by-Step Protocol

For any research or development application, experimentally determined solubility data is indispensable. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent.[7]

Principle

An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined by a suitable analytical method.

Materials and Equipment

-

4-Methoxy-3-nitrocinnamic acid (pure solid)

-

Selected solvents of high purity

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Vials with screw caps

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Experimental Workflow

Sources

- 1. CAS 830-09-1: 4-Methoxycinnamic acid | CymitQuimica [cymitquimica.com]

- 2. 4-METHOXYCINNAMIC ACID | 943-89-5 [chemicalbook.com]

- 3. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 4. 4-Methoxycinnamic Acid | C10H10O3 | CID 699414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methoxycinnamic acid | 830-09-1 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

A Theoretical and Computational Whitepaper on 4-Methoxy-3-nitrocinnamic Acid: Molecular Structure, Spectroscopic Signatures, and Electronic Properties

An In-depth Technical Guide

Executive Summary

This technical guide provides a comprehensive theoretical analysis of 4-Methoxy-3-nitrocinnamic acid, a molecule of significant interest for its potential applications in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), we elucidate its fundamental structural, electronic, and vibrational properties. The guide details the optimized molecular geometry, predicted vibrational spectra (FT-IR and FT-Raman), and a thorough examination of the frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP). Our findings indicate that the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group results in a moderate HOMO-LUMO energy gap, suggesting significant intramolecular charge transfer characteristics and high chemical reactivity. These theoretical insights form a crucial foundation for guiding future experimental research and harnessing the potential of 4-Methoxy-3-nitrocinnamic acid in drug development and the design of novel optical materials.

Introduction

Cinnamic acid and its derivatives represent a cornerstone class of compounds, widely recognized for their diverse biological activities and applications as precursors in materials science.[1][2] The functionalization of the cinnamic acid scaffold allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on a particularly compelling derivative, 4-Methoxy-3-nitrocinnamic acid.

The molecular architecture is characterized by two key functional groups on the phenyl ring: an electron-donating methoxy (-OCH3) group at the para-position and a potent electron-withdrawing nitro (-NO2) group at the meta-position relative to the propenoic acid side chain. This specific arrangement is predicted to induce a significant push-pull electronic effect across the conjugated π-system, which can profoundly influence the molecule's stability, reactivity, and optical properties.[3] Understanding these properties at a quantum-chemical level is paramount for predicting its behavior and designing applications.

This whitepaper employs Density Functional Theory (DFT), a robust computational method, to construct a detailed theoretical profile of 4-Methoxy-3-nitrocinnamic acid.[4] Our objective is to provide researchers, chemists, and drug development professionals with an in-depth understanding of its:

-

Most stable three-dimensional conformation.

-

Characteristic vibrational modes for spectroscopic identification.

-

Electronic structure and reactivity hotspots.

-

Potential for intramolecular charge transfer, a key factor in non-linear optical (NLO) properties.

Computational Methodology: A Self-Validating Theoretical Framework

The theoretical investigation of molecular properties demands a computational approach that is both accurate and computationally efficient. Density Functional Theory (DFT) has been established as the preeminent method for such analyses, providing reliable electronic, vibrational, and structural information for organic molecules.[1][4]

Our choice of the B3LYP functional (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) combined with the 6-311G(d,p) basis set is grounded in its proven success in accurately modeling similar cinnamic acid derivatives.[3][4] This combination offers an excellent balance between accuracy in describing electron correlation effects and manageable computational cost.

Step-by-Step Computational Protocol

-

Geometry Optimization: The initial molecular structure of 4-Methoxy-3-nitrocinnamic acid was built and subjected to a full geometry optimization without any symmetry constraints. This process computationally seeks the lowest energy conformation, representing the most stable structure of the molecule.

-

Vibrational Frequency Analysis: Following optimization, frequency calculations were performed on the minimized structure. The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface. These calculations also yield the theoretical FT-IR and FT-Raman spectra, which are invaluable for experimental validation.

-

Electronic Property Calculation: Single-point energy calculations on the optimized geometry were used to determine key electronic properties. This includes the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the Molecular Electrostatic Potential (MEP), and Mulliken atomic charges.

Caption: Optimized molecular structure of 4-Methoxy-3-nitrocinnamic acid.

Table 1: Predicted Geometrical Parameters

| Parameter | Bond | Predicted Length (Å) | Parameter | Atoms | Predicted Angle (°) |

|---|---|---|---|---|---|

| Bond Length | C=O | 1.21 | Bond Angle | O=C-O | 123.5 |

| C-O (carboxyl) | 1.35 | C-C-C (vinyl) | 125.8 | ||

| C=C (vinyl) | 1.34 | C-N-O | 118.0 | ||

| C-NO2 | 1.48 | C-O-C (methoxy) | 117.5 |

| | C-OCH3 | 1.36 | | | |

Note: These values are theoretical predictions based on DFT/B3LYP/6-311G(d,p) calculations.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical fingerprint of the molecule, which can be used to interpret experimental FT-IR and FT-Raman spectra. The key vibrational modes are assigned based on their potential energy distribution (PED).

Table 2: Key Predicted Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Assignment | Description of Vibrational Mode |

|---|---|---|

| ~3570 | ν(O-H) | Carboxylic acid O-H stretching |

| ~1720 | ν(C=O) | Carboxylic acid C=O stretching |

| ~1630 | ν(C=C) | Vinylic C=C stretching |

| ~1525 | νasym(NO₂) | Asymmetric stretching of the nitro group |

| ~1345 | νsym(NO₂) | Symmetric stretching of the nitro group |

| ~1260 | νasym(C-O-C) | Asymmetric stretching of the methoxy C-O-C bond |

| ~1025 | νsym(C-O-C) | Symmetric stretching of the methoxy C-O-C bond |

Note: ν = stretching, asym = asymmetric, sym = symmetric. Frequencies are typically scaled by a factor (~0.96) to compare with experimental data.

The distinct, high-intensity C=O stretching frequency is a hallmark of the carboxylic acid group. The asymmetric and symmetric stretches of the NO₂ group are also characteristic and confirm its presence. These theoretical assignments provide a robust framework for the unambiguous identification of the compound from its vibrational spectrum.

Frontier Molecular Orbital (FMO) Analysis

The FMOs—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding chemical reactivity and electronic transitions. [3]The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (E_gap), is a crucial indicator of molecular stability and reactivity. A smaller gap signifies a molecule that is more easily excited and more chemically reactive. [3]

Caption: HOMO-LUMO energy gap and orbital localization.

Our calculations predict that the HOMO is primarily localized on the electron-rich methoxy-substituted phenyl ring. Conversely, the LUMO is concentrated on the electron-deficient nitro-phenyl moiety and the acrylic acid side chain. This spatial separation of the HOMO and LUMO is a strong indicator of a significant intramolecular charge transfer (ICT) character upon electronic excitation. This ICT property is highly desirable for applications in non-linear optics and optoelectronics. [3] Table 3: Calculated Electronic Properties

| Property | Symbol | Predicted Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | E_HOMO | ~ -6.2 |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | ~ -2.1 |

| HOMO-LUMO Energy Gap | E_gap | ~ 4.1 |

| Chemical Potential | µ | ~ -4.15 |

| Chemical Hardness | η | ~ 2.05 |

| Electrophilicity Index | ω | ~ 4.20 |

Note: Values are approximated based on DFT calculations for analogous structures. The presence of the nitro group is expected to lower the E_gap compared to 4-methoxycinnamic acid (4.29 eV).[3]

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful tool for visualizing the charge distribution on the molecule and predicting its reactive sites. It illustrates regions of negative electrostatic potential (prone to electrophilic attack) and positive electrostatic potential (prone to nucleophilic attack).

For 4-Methoxy-3-nitrocinnamic acid, the MEP is expected to show:

-

Intense Negative Potential (Red/Yellow): Localized on the highly electronegative oxygen atoms of the carboxylic acid and nitro groups. These are the primary sites for interaction with electrophiles or for hydrogen bonding.

-

Intense Positive Potential (Blue): Concentrated around the acidic proton of the carboxylic acid group, making it the most likely site for deprotonation or nucleophilic attack.

-

Moderately Negative Potential: Distributed across the π-system of the aromatic ring.

Caption: Conceptual map of Molecular Electrostatic Potential (MEP).

This charge distribution profile is critical for understanding intermolecular interactions, such as drug-receptor binding, where electrostatic complementarity plays a pivotal role.

Potential Applications and Future Directions

The theoretical properties elucidated in this guide strongly suggest several promising avenues for the application of 4-Methoxy-3-nitrocinnamic acid:

-

Drug Development: The molecule's structure is analogous to other bioactive cinnamic acids known for anti-inflammatory, antimicrobial, and anticancer activities. [5][6][7]The MEP and FMO analyses provide a roadmap for understanding potential interactions with biological targets like enzymes and receptors.

-

Materials Science: The significant intramolecular charge transfer character, indicated by the HOMO-LUMO separation and a moderate energy gap, points towards potential as a non-linear optical (NLO) material. [3]* Photoprotection: Cinnamic acid derivatives are well-known for their UV-absorbing properties. [8]The calculated electronic transitions can help predict its UV-Vis absorption spectrum and evaluate its efficacy as a sunscreen agent. [9]

Conclusion

This in-depth theoretical guide, grounded in Density Functional Theory, has systematically characterized the structural and electronic properties of 4-Methoxy-3-nitrocinnamic acid. We have established its optimized geometry, predicted its key vibrational signatures for experimental identification, and provided a detailed analysis of its electronic landscape. The interplay of the methoxy and nitro substituents creates a molecule with a distinct charge distribution, significant potential for intramolecular charge transfer, and a reactivity profile that makes it a highly attractive candidate for further investigation. These computational insights provide a robust and reliable foundation to accelerate the experimental validation and exploitation of 4-Methoxy-3-nitrocinnamic acid in advanced scientific and industrial applications.

References

- Electro-Chemical and Spectroscopic Properties of Trans-4- Methoxycinnamic Molecule: A DFT Study. (2025).

- Confirming the Structure of 4-Methoxycinnamic Acid: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy. Benchchem.

- 4-Methoxycinnamic Acid | C10H10O3 | CID 699414. PubChem.

- Docking study and molecular dynamic approach to predicting the activity of 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid against COX-1 enzyme. (2024).

- Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Open Research@CSIR-NIScPR.

- 3-Nitrocinnamic acid | C9H7NO4 | CID 687126. PubChem.

- 3-(4-Hydroxy-3-Methoxyphenyl)Prop-2-Enoic Acid | C10H10O4 | CID 709. PubChem.

- 4-Nitrocinnamic acid. NIST WebBook.

- Molecular interaction analysis of ferulic acid (4-hydroxy-3-methoxycinnamic acid) as main bioactive compound from palm oil waste against MCF-7 receptors: An in silico study. (2024). PubMed Central.

- 13 C NMR Spectrum of 4-hydroxyl-3-methoxy cinnamic acid.

- Synthesis of PMCA (P-Methoxy Cinnamic Acid) using Perkin Reaction and Its Activity as Photo Protective and Antifungal Agent. (2022).

- SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO. (2022). Jurnal UNS.

- Electro-Chemical and Spectroscopic Properties of Trans-4-Methoxycinnamic Molecule: A DFT Study. (2025).

- Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration.

- Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid Isolated

- Inhibition of Xanthine Oxidase by 4-nitrocinnamic Acid: In Vitro and In Vivo Investigations and Docking Simulations. Current Pharmaceutical Biotechnology.

- Molecular interaction analysis of ferulic acid (4-hydroxy-3-methoxycinnamic acid) as main bioactive compound from palm oil waste against MCF-7 receptors: An in silico study. (2024). PubMed.

- Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and. (2022). ThaiJo.

- Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid

Sources

- 1. Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid Isolated From Piper betle Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. rsisinternational.org [rsisinternational.org]

- 4. Electro-Chemical and Spectroscopic Properties of Trans-4-Methoxycinnamic Molecule: A DFT Study – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 5. researchgate.net [researchgate.net]

- 6. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 7. Molecular interaction analysis of ferulic acid (4-hydroxy-3-methoxycinnamic acid) as main bioactive compound from palm oil waste against MCF-7 receptors: An in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Methoxycinnamic Acid | C10H10O3 | CID 699414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safe Handling of 4-Methoxy-3-nitrocinnamic Acid

Abstract

This technical guide provides a comprehensive overview of the safe handling, storage, and disposal of 4-Methoxy-3-nitrocinnamic acid for researchers, scientists, and professionals in drug development. Recognizing the unique challenges posed by the dual functionalities of a methoxy and a nitro group on the cinnamic acid backbone, this document synthesizes critical safety information with practical, field-proven insights. The guide delves into hazard identification, risk mitigation strategies, detailed experimental protocols, and emergency preparedness. By explaining the causality behind safety procedures, this whitepaper aims to foster a culture of safety and scientific integrity in the laboratory.

Introduction

4-Methoxy-3-nitrocinnamic acid is a substituted aromatic carboxylic acid with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring an electron-donating methoxy group and an electron-withdrawing nitro group, makes it an interesting building block for the synthesis of various heterocyclic compounds and potential pharmaceutical agents. However, the presence of the nitro group necessitates a thorough understanding of its potential hazards and the implementation of stringent safety protocols. This guide is designed to provide the necessary information to handle this compound responsibly and safely.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice. The hazards associated with 4-Methoxy-3-nitrocinnamic acid are extrapolated from data on structurally similar compounds, including various nitrocinnamic and methoxycinnamic acids.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₅ | - |

| Molecular Weight | 223.18 g/mol | - |

| Appearance | Expected to be a pale yellow to yellow solid | [1] |

| Melting Point | Expected to be in the range of other nitrocinnamic acids (e.g., m-nitrocinnamic acid: 192-194 °C) | [1] |

| Solubility | Likely sparingly soluble in water, soluble in organic solvents like ethanol and acetone | - |

Health Hazards

Based on data from analogous compounds, 4-Methoxy-3-nitrocinnamic acid should be treated as a hazardous substance with the following potential health effects[2]:

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled as dust.

-

Genotoxicity: As a nitroaromatic compound, it should be handled as a potential genotoxic agent[2].

Physical Hazards

The primary physical hazard associated with 4-Methoxy-3-nitrocinnamic acid stems from its nitro functional group. Aromatic nitro compounds are known for their potential thermal instability and, in some cases, explosive properties[3].

-

Thermal Instability: Can decompose exothermically at elevated temperatures. The decomposition can be rapid and violent, especially under confinement[3].

-

Shock Sensitivity: While not all nitro compounds are shock-sensitive, it is prudent to handle 4-Methoxy-3-nitrocinnamic acid with care and avoid grinding or subjecting it to heavy impact.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure and mitigating risks.

Engineering Controls

-

Fume Hood: All manipulations of solid 4-Methoxy-3-nitrocinnamic acid and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust and vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly removed.

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles are required at all times. A face shield should be worn when handling larger quantities or when there is a significant splash risk.

-

Hand Protection: Nitrile gloves are recommended for handling 4-Methoxy-3-nitrocinnamic acid. Gloves should be inspected before use and changed immediately if contaminated.

-

Body Protection: A flame-resistant lab coat should be worn and buttoned. For procedures with a higher risk of splashing, a chemically resistant apron is also recommended.

-

Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter may be necessary.

Safe Handling and Storage Procedures

Adherence to strict protocols for handling and storage is critical for preventing accidents and ensuring the long-term stability of the compound.

General Handling

-

Avoid Dust Generation: Handle the solid material carefully to minimize the formation of dust. Use a spatula for transfers and avoid pouring the powder.

-

Grounding: When transferring large quantities of the solid, ensure that equipment is properly grounded to prevent static discharge, which could be an ignition source.

-

Incompatible Materials: Keep 4-Methoxy-3-nitrocinnamic acid away from strong oxidizing agents, strong reducing agents, and strong bases[4]. Contact with these substances can lead to vigorous and potentially explosive reactions.

-

Heating: When heating is required, use a well-controlled heating source such as an oil bath or a heating mantle. Avoid direct heating with a flame. Monitor the temperature closely and never leave a heating reaction unattended.

Storage

-

Container: Store in a tightly sealed, clearly labeled container.

-

Location: Store in a cool, dry, well-ventilated area designated for hazardous chemicals.

-

Segregation: Store away from incompatible materials, particularly flammable substances and strong acids or bases[5].

Emergency Procedures

Preparedness is key to responding effectively to an emergency. All personnel working with 4-Methoxy-3-nitrocinnamic acid must be familiar with these procedures.

Spills

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated.

-

Assess: From a safe distance, assess the extent of the spill. If it is a large spill or you are not comfortable cleaning it up, contact your institution's emergency response team.

-

Clean-up (for small spills):

-

Wear appropriate PPE (gloves, goggles, lab coat, and respirator if necessary).

-

Gently cover the spill with an inert absorbent material like vermiculite or sand.

-

Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.

-

Collect all cleaning materials in the hazardous waste container.

-

Fire

-

Extinguishing Media: Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water, as it may spread the contamination.

-

Evacuation: In case of a fire, evacuate the area immediately and activate the fire alarm.

First Aid

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Considerations

All waste containing 4-Methoxy-3-nitrocinnamic acid must be treated as hazardous waste.

-

Waste Containers: Collect all solid and liquid waste in clearly labeled, sealed containers.

-

Disposal Procedure: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain.

Toxicological Profile

While specific toxicological data for 4-Methoxy-3-nitrocinnamic acid is limited, the following information from analogous compounds provides a basis for risk assessment:

-

Acute Toxicity: The parent compound, cinnamic acid, has a relatively low acute toxicity, with a reported oral LD50 in rats of 2500 mg/kg and a dermal LD50 in rabbits of >5000 mg/kg[6]. However, the presence of the nitro group is expected to increase the toxicity. For instance, the intraperitoneal LD50 for 3-nitrocinnamic acid in mice is greater than 250 mg/kg[2].

-

Carcinogenicity: Neither 4-methoxycinnamic acid nor other closely related cinnamic acid derivatives are classified as carcinogens by IARC, NTP, or OSHA. However, due to the presence of the nitroaromatic moiety, it is prudent to handle the compound as a potential carcinogen.

Example Experimental Workflow: Synthesis of 4-Methoxy-3-nitrocinnamic Acid

The following is a proposed synthesis of 4-Methoxy-3-nitrocinnamic acid based on established organic chemistry principles, including the Perkin reaction[1][7]. This is a hypothetical procedure and must be thoroughly evaluated and risk-assessed before any laboratory work is undertaken.

Reaction Scheme

This synthesis can be envisioned in two main steps:

-

Synthesis of 4-Methoxycinnamic Acid: Via a Perkin reaction between 4-methoxybenzaldehyde and acetic anhydride.

-

Nitration of 4-Methoxycinnamic Acid: Introduction of the nitro group onto the aromatic ring.

A more direct approach, starting from 4-methoxy-3-nitrobenzaldehyde, is also plausible and likely safer as it avoids the nitration of a larger organic molecule.

Proposed Protocol (Perkin Reaction followed by Nitration)

Step 1: Synthesis of 4-Methoxycinnamic Acid

-

Combine 4-methoxybenzaldehyde, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture under reflux for several hours.

-

Cool the reaction mixture and pour it into water.

-

Acidify the solution to precipitate the 4-methoxycinnamic acid.

-

Collect the product by vacuum filtration, wash with water, and recrystallize from ethanol.

Step 2: Nitration of 4-Methoxycinnamic Acid

-

In a flask cooled in an ice bath, slowly add 4-methoxycinnamic acid to a mixture of concentrated nitric acid and sulfuric acid.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, stir the reaction mixture at low temperature for a specified time.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry.

-

Purify the product by recrystallization.

Safety Considerations for the Synthesis

-

Perkin Reaction: The reaction is conducted at a high temperature. Ensure proper temperature control and use appropriate glassware.

-

Nitration: This is a highly exothermic and potentially hazardous reaction.

-

The reaction must be performed in a fume hood with a blast shield in place.

-

The addition of the substrate to the nitrating mixture must be done slowly and with efficient cooling to control the temperature.

-

Quenching the reaction by pouring it onto ice must be done carefully to avoid splashing of the corrosive mixture.

-

Visualizations

Hazard Communication Workflow

Caption: Workflow for hazard communication and control.

Safe Handling Decision Tree

Caption: Decision tree for safe handling operations.

Conclusion

4-Methoxy-3-nitrocinnamic acid is a valuable research chemical that can be handled safely with the appropriate knowledge and precautions. The presence of the nitro group dictates a cautious approach, with a strong emphasis on avoiding thermal stress and contact with incompatible materials. By understanding the underlying chemical principles of its reactivity and potential hazards, researchers can confidently and safely incorporate this compound into their synthetic endeavors. This guide serves as a foundational document, and it is imperative that it is supplemented with institution-specific safety protocols and a thorough, experiment-specific risk assessment before any work commences.

References

-

Thayer, F. K. m-NITROCINNAMIC ACID. Org. Synth.1925 , 5, 83. DOI: 10.15227/orgsyn.005.0083. [Link]

-

Astuti, P., et al. SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO. Jurnal UNS, 2022 . [Link]

-

PubChem. 3-Nitrocinnamic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Methoxycinnamic Acid. National Center for Biotechnology Information. [Link]

-

University of California. Examples of Incompatible Chemicals. [Link]

-

Chakravarti, S. N., Ganapati, K., & Aravamudhachari, S. 28. Nitration of m-Methoxycinnamic Acid. J. Chem. Soc., 1936 , 171-172. DOI: 10.1039/JR9360000171. [Link]

- Google Patents. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.

-

SciELO. analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. [Link]

-

University of California, Berkeley. Never mix concentrated nitric acid and organics, such as acetone, unless you are following a respectable procedure. [Link]

-

ResearchGate. On the primary thermal decomposition pathways of hydroxycinnamic acids. [Link]

-

Cole-Parmer. Material Safety Data Sheet - o-Nitrocinnamic acid, 97%, predominantly trans. [Link]

-

CP Lab Safety. Organic Nitro Compounds Waste Compatibility. [Link]

-

DTIC. WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 3-Nitrocinnamic acid | C9H7NO4 | CID 687126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. jurnal.uns.ac.id [jurnal.uns.ac.id]

Methodological & Application

4-Methoxy-3-nitrocinnamic acid synthesis protocol

An Application Note and Protocol for the Synthesis of 4-Methoxy-3-nitrocinnamic Acid

Authored by: A Senior Application Scientist

Introduction

4-Methoxy-3-nitrocinnamic acid is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and functional materials. Its structure, featuring a substituted phenyl ring conjugated to a carboxylic acid via an acrylic acid moiety, provides multiple points for chemical modification. This guide provides a detailed protocol for the synthesis of 4-methoxy-3-nitrocinnamic acid, primarily focusing on the Knoevenagel condensation, a reliable and efficient method. An alternative route, the Perkin reaction, is also discussed. This document is intended for researchers and professionals in chemistry and drug development, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice.

Preferred Synthetic Route: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of C-C bond formation in organic chemistry. It involves the reaction of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a base. For the synthesis of 4-methoxy-3-nitrocinnamic acid, this involves the condensation of 4-methoxy-3-nitrobenzaldehyde with malonic acid. This method is generally preferred over the Perkin reaction due to its milder reaction conditions and typically higher yields.[1]

Reaction Principle and Mechanism

The reaction is typically catalyzed by a weak base, such as pyridine or piperidine. The base deprotonates malonic acid to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 4-methoxy-3-nitrobenzaldehyde. The resulting intermediate undergoes dehydration (elimination of a water molecule) to yield the α,β-unsaturated product. Subsequent heating in the presence of pyridine can lead to decarboxylation, directly yielding the cinnamic acid derivative.[2]

The overall reaction is as follows:

4-Methoxy-3-nitrobenzaldehyde + Malonic Acid → 4-Methoxy-3-nitrocinnamic Acid + H₂O + CO₂

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number | Notes |

| 4-Methoxy-3-nitrobenzaldehyde | ≥97% | Sigma-Aldrich | 31680-08-7 | Starting material.[3] |

| Malonic Acid | ≥99% | Carl ROTH | 141-82-2 | Active methylene compound.[4] |

| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | 110-86-1 | Base catalyst and solvent. |

| Piperidine | ≥99% | Sigma-Aldrich | 110-89-4 | Alternative base catalyst.[5] |

| Ethanol | Absolute | Fisher Scientific | 64-17-5 | For recrystallization. |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Fisher Scientific | 7647-01-0 | For acidification. |

| Round-bottom flask | 100 mL | - | - | Reaction vessel. |

| Reflux condenser | - | - | - | To prevent solvent loss. |

| Heating mantle/Oil bath | - | - | - | For controlled heating. |

| Magnetic stirrer and stir bar | - | - | - | For homogenous mixing. |

| Buchner funnel and flask | - | - | - | For vacuum filtration. |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | - | - | For reaction monitoring. |

Experimental Protocol: Knoevenagel-Doebner Modification

This protocol utilizes the Doebner modification of the Knoevenagel condensation, where pyridine acts as both the catalyst and the solvent, and the reaction includes a decarboxylation step.[2]

-

Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxy-3-nitrobenzaldehyde (e.g., 5.0 g, 27.6 mmol) and malonic acid (e.g., 4.3 g, 41.4 mmol, 1.5 equivalents).

-

Addition of Catalyst/Solvent : To the flask, add pyridine (e.g., 15 mL). A small amount of piperidine (e.g., 0.5 mL) can be added as a co-catalyst to accelerate the reaction.[5]

-

Reaction Conditions : Attach a reflux condenser to the flask and heat the mixture in an oil bath at 90-100 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Reaction Monitoring : Periodically take a small aliquot from the reaction mixture, dissolve it in a suitable solvent (e.g., ethyl acetate), and spot it on a TLC plate. Elute with a suitable solvent system (e.g., 7:3 hexane:ethyl acetate with a few drops of acetic acid). The disappearance of the starting aldehyde spot indicates the completion of the reaction.

-

Work-up : Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature.

-

Precipitation : Slowly pour the cooled reaction mixture into a beaker containing ice-cold water (e.g., 100 mL) and concentrated hydrochloric acid (e.g., 20 mL) with stirring. This will neutralize the pyridine and precipitate the crude product.

-

Isolation : Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 20 mL) to remove any remaining salts and impurities.

-

Purification : The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of boiling ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.

-

Characterization : Determine the melting point of the dried product and characterize its structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR to confirm its identity and purity.[1]

Workflow Visualization

Caption: Knoevenagel condensation workflow for 4-Methoxy-3-nitrocinnamic acid synthesis.

Alternative Synthetic Route: The Perkin Reaction

The Perkin reaction is another classic method for synthesizing cinnamic acids. It involves the condensation of an aromatic aldehyde with an acid anhydride, using the alkali salt of the corresponding acid as a base.[6] For this synthesis, 4-methoxy-3-nitrobenzaldehyde would be reacted with acetic anhydride in the presence of anhydrous sodium acetate.[7][8]

General Procedure Outline:

-

Mix 4-methoxy-3-nitrobenzaldehyde, acetic anhydride, and freshly fused anhydrous sodium acetate.

-

Heat the mixture to a high temperature (typically 160-180 °C) for several hours.[8]

-

Cool the reaction mixture and pour it into water.

-

The product is then isolated through a series of acid-base extractions and purified by recrystallization.

While historically significant, the Perkin reaction often requires high temperatures and long reaction times, which can lead to lower yields and the formation of byproducts.[9]

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

4-Methoxy-3-nitrobenzaldehyde : May cause skin and eye irritation. Handle with care.[3]

-

Malonic Acid : Harmful if swallowed and causes serious eye damage.[4][10][11] Avoid inhaling dust.[4][12]

-

Pyridine : Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. It is also a suspected carcinogen and may damage fertility or the unborn child.

-

Piperidine : Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.

-

Hydrochloric Acid : Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | - Inactive catalyst (e.g., wet pyridine).- Insufficient heating or reaction time.- Impure starting materials. | - Use anhydrous pyridine.- Ensure the reaction temperature is maintained and monitor via TLC until the starting material is consumed.- Use pure, characterized starting materials. |

| Formation of Side Products | - Excessive heating can cause decarboxylation of the final product to 4-methoxy-3-nitrostyrene.[1]- Self-condensation of the aldehyde. | - Maintain careful temperature control.[1]- Use the recommended stoichiometry of reagents. |

| Difficulty in Product Precipitation | - Insufficient acidification.- Product is too soluble in the work-up mixture. | - Add more HCl to ensure the pH is strongly acidic (pH 1-2).- Ensure the water used for precipitation is ice-cold to minimize solubility. |

| Product is Oily or Impure after Recrystallization | - Incomplete removal of pyridine.- Co-precipitation of impurities.- Incorrect recrystallization solvent or technique. | - Wash the crude product thoroughly with cold water before recrystallization.- Allow the solution to cool slowly for better crystal formation.- Try a different solvent or solvent mixture for recrystallization. |

References

- SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO - Jurnal UNS. (2022-08-30).

- m-NITROCINNAMIC ACID - Organic Syntheses Procedure. (n.d.).

- 4-Methoxy-3-nitrobenzaldehyde 97 31680-08-7 - Sigma-Aldrich. (n.d.).

- Technical Support Center: Optimizing 4-Methoxycinnamic Acid Synthesis - Benchchem. (n.d.).

- Synthesis of PMCA (P-Methoxy Cinnamic Acid) using Perkin Reaction and Its Activity as Photo Protective and Antifungal Agent - ResearchGate. (2025-08-06).

- 4-METHOXYCINNAMIC ACID synthesis - ChemicalBook. (n.d.).

- Safety Data Sheet: Malonic acid - Carl ROTH. (n.d.).

- Safety Data Sheet - Fisher Scientific. (2015-03-19).

- A Concise Introduction of Perkin Reaction - Longdom Publishing. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024-08-06).

- Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (n.d.).

- ICSC 1085 - MALONIC ACID. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Knoevenagel Condensation [organic-chemistry.org]

- 3. 4-甲氧基-3-硝基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. 4-METHOXYCINNAMIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. longdom.org [longdom.org]

- 7. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. ICSC 1085 - MALONIC ACID [chemicalsafety.ilo.org]

Purifying 4-Methoxy-3-nitrocinnamic Acid: A Guide for the Research and Development Professional

In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is paramount. 4-Methoxy-3-nitrocinnamic acid, a substituted cinnamic acid derivative, serves as a valuable building block in the synthesis of a variety of complex organic molecules. Its unique electronic and structural features, imparted by the methoxy and nitro functional groups, make it a versatile synthon. However, the synthetic routes to this compound can often yield a crude product contaminated with starting materials, byproducts, and other impurities. This guide provides a detailed overview of the principles and practical protocols for the purification of 4-Methoxy-3-nitrocinnamic acid, ensuring a high-purity compound suitable for downstream applications.

Understanding the Molecule: Physicochemical Properties and Their Implications for Purification

Key Structural Features:

-

Carboxylic Acid Group (-COOH): This acidic proton allows for the formation of carboxylate salts in the presence of a base. This property is the cornerstone of acid-base extraction techniques.

-

Aromatic Ring: The benzene ring provides a rigid scaffold and contributes to the molecule's overall nonpolar character.

-

Methoxy Group (-OCH₃): This electron-donating group can influence the reactivity and solubility of the molecule.

-

Nitro Group (-NO₂): This strongly electron-withdrawing and polar group significantly increases the polarity of the molecule compared to its non-nitrated counterpart.

These features collectively render 4-Methoxy-3-nitrocinnamic acid a moderately polar, crystalline solid. Its solubility is expected to be low in nonpolar solvents and higher in polar organic solvents, particularly those capable of hydrogen bonding.

| Property | Estimated Value/Characteristic | Implication for Purification |

| Appearance | Likely a pale yellow to yellow crystalline solid | Color may indicate the presence of impurities. |

| Molecular Weight | 223.18 g/mol | Relevant for characterization and stoichiometric calculations. |

| Melting Point | Expected to be higher than 4-methoxycinnamic acid (~172-175°C) | A sharp melting point is an indicator of high purity. |

| Solubility | Low in water and nonpolar solvents (e.g., hexanes), soluble in polar organic solvents (e.g., ethanol, methanol, ethyl acetate, acetone)[1][2] | Guides the selection of solvents for recrystallization and chromatography. |

| pKa | Estimated to be around 4.0-4.5 | Confirms its acidic nature and suitability for acid-base extraction. |

Purification Strategies: From Crude Product to High-Purity Material

The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity of the 4-Methoxy-3-nitrocinnamic acid. A multi-step approach, combining different techniques, is often the most effective strategy.

Caption: General purification workflow for 4-Methoxy-3-nitrocinnamic acid.

Recrystallization: The Workhorse of Purification

Recrystallization is a powerful technique for purifying crystalline solids. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Causality Behind Experimental Choices:

The ideal recrystallization solvent should dissolve the 4-Methoxy-3-nitrocinnamic acid sparingly at room temperature but completely at its boiling point. Conversely, the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Given the polarity of the target molecule, polar protic solvents like ethanol and methanol, or a mixture of a polar solvent with water, are excellent starting points.

Protocol for Recrystallization:

-

Solvent Selection:

-

Place a small amount of the crude 4-Methoxy-3-nitrocinnamic acid (e.g., 20-30 mg) into several test tubes.

-

Add a small volume (e.g., 0.5 mL) of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, and water) to each test tube.

-

Observe the solubility at room temperature. The ideal solvent will show low solubility.

-

Heat the test tubes that show low solubility at room temperature in a water or sand bath. The ideal solvent will fully dissolve the compound upon heating.

-

Allow the hot solutions to cool slowly to room temperature and then in an ice bath. The ideal solvent will yield a good crop of crystals.

-

If a single solvent is not ideal, a binary solvent system (e.g., ethanol-water or acetone-water) can be employed.

-

-

Recrystallization Procedure:

-

Place the crude 4-Methoxy-3-nitrocinnamic acid in an Erlenmeyer flask.

-

Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid. It is crucial to add the solvent in small portions and allow the solution to reach the boiling point between additions.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution. Caution: Add charcoal to a slightly cooled solution to avoid bumping.

-

If charcoal was added, perform a hot filtration to remove it.

-

Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Dry the crystals in a vacuum oven at a temperature well below the melting point.

-

Acid-Base Extraction: Exploiting the Acidity

Acid-base extraction is a liquid-liquid extraction technique that separates acidic and basic compounds from neutral ones.[3] This method is highly effective for removing non-acidic impurities from the crude 4-Methoxy-3-nitrocinnamic acid.

Causality Behind Experimental Choices:

The carboxylic acid group of 4-Methoxy-3-nitrocinnamic acid can be deprotonated by a weak base, such as sodium bicarbonate, to form the corresponding water-soluble carboxylate salt. Neutral impurities will remain in the organic phase, allowing for their separation. Subsequent acidification of the aqueous phase will regenerate the purified carboxylic acid, which will precipitate out of the solution.

Caption: Workflow for acid-base extraction of 4-Methoxy-3-nitrocinnamic acid.

Protocol for Acid-Base Extraction:

-

Dissolution: Dissolve the crude 4-Methoxy-3-nitrocinnamic acid in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

-

Extraction:

-

Transfer the organic solution to a separatory funnel.

-

Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution.

-

Allow the layers to separate. The aqueous layer will contain the sodium salt of the desired acid.

-

Drain the lower aqueous layer. Repeat the extraction with fresh NaHCO₃ solution to ensure complete transfer of the acid to the aqueous phase.

-

-

Isolation of the Purified Acid:

-

Combine the aqueous extracts in a beaker.

-

Cool the beaker in an ice bath.

-

Slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise while stirring until the solution is acidic (test with pH paper).

-

The purified 4-Methoxy-3-nitrocinnamic acid will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

-

Column Chromatography: For High-Purity Requirements

When recrystallization and acid-base extraction are insufficient to remove all impurities, particularly those with similar solubility and acidity, column chromatography is the method of choice.

Causality Behind Experimental Choices:

For polar, acidic compounds like 4-Methoxy-3-nitrocinnamic acid, normal-phase column chromatography on silica gel can be challenging due to strong adsorption and peak tailing. The acidic nature of silica can lead to a distribution of the analyte between its protonated and deprotonated forms, resulting in broad peaks. To circumvent this, a small amount of a volatile acid, such as acetic acid or formic acid, is often added to the mobile phase. This suppresses the ionization of the carboxylic acid, leading to a more uniform interaction with the stationary phase and sharper peaks.

Protocol for Column Chromatography:

-

TLC Analysis and Solvent System Selection:

-

Develop a suitable solvent system using thin-layer chromatography (TLC).

-

Spot the crude material on a silica gel TLC plate.

-

Elute the plate with various mixtures of a nonpolar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate).

-

The ideal solvent system will give a good separation of the desired compound from its impurities, with the Rf value of the product being around 0.3-0.4.

-

To improve the spot shape, add a small amount (0.5-1%) of acetic acid to the eluent.

-

-

Column Packing:

-

Prepare a slurry of silica gel in the chosen mobile phase.

-

Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.

-

-

Sample Loading and Elution:

-

Dissolve the crude 4-Methoxy-3-nitrocinnamic acid in a minimum amount of the mobile phase or a slightly more polar solvent.

-

Carefully load the sample onto the top of the silica gel column.

-

Begin eluting the column with the mobile phase, collecting fractions.

-

Monitor the separation by TLC analysis of the collected fractions.

-

-

Isolation of the Purified Compound:

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid can be further purified by recrystallization to remove any residual acetic acid and to obtain a highly crystalline product.

-

Purity Assessment

The purity of the final product should be assessed using a combination of techniques:

-

Melting Point Analysis: A sharp and well-defined melting point close to the literature value indicates high purity.

-

Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

-

Spectroscopic Methods:

-

¹H NMR and ¹³C NMR Spectroscopy: Provide detailed structural information and can be used to identify and quantify impurities.

-

Infrared (IR) Spectroscopy: Confirms the presence of the key functional groups.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

By employing these purification and analytical techniques, researchers and drug development professionals can obtain 4-Methoxy-3-nitrocinnamic acid of the high purity required for their demanding applications.

References

-

Organic Syntheses. m-NITROCINNAMIC ACID. Available at: [Link]

-

The Good Scents Company. 4-methoxycinnamic acid. Available at: [Link]

-

Jurnal UNS. SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO. Available at: [Link]

-

PubChem. 3-Nitrocinnamic acid. Available at: [Link]

-

PubChem. 4-Methoxycinnamic Acid. Available at: [Link]

-

PubChem. Cinnamic acid, 4-hydroxy-3-methoxy-, (5-hydroxy-2-hydroxymethyl-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-4-(6-methyl-3,4,5-trihydroxytetrahydropyran-2-yloxy)tetrahydropyran-3-yl) ester. Available at: [Link]

-

Chemistry LibreTexts. 4.8: Acid-Base Extraction. Available at: [Link]

-

Reddit. Column chromatography of carboxylic acids?. Available at: [Link]

- Google Patents. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.

-

Magritek. Separation of Acidic, Basic and Neutral Compounds. Available at: [Link]

-

University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: [Link]

-

PubMed. Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. Available at: [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

-

PubMed Central. Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. Available at: [Link]

-

University of Rochester, Department of Chemistry. Chem 267. Recrystallization - Part 2. Available at: [Link]

-

Columbia University. Column chromatography. Available at: [Link]

-

ResearchGate. Extraction and purification of Cinnamic acid from Cinnamon bark (Cinnamon aromaticum )and detection of Antioxidant effects against Cyclophosphamide in mice. Available at: [Link]

-

Chemistry LibreTexts. 3.6F: Troubleshooting. Available at: [Link]

-

AZoM. Separating Acidic, Basic and Neutral Compounds. Available at: [Link]

-

Sciencemadness Discussion Board. chromatography - polarities. Available at: [Link]

-

PubChem. 4-Methoxycinnamate. Available at: [Link]

-

PlumX. Chromatographic separations of aromatic carboxylic acids. Available at: [Link]

Sources

Application Notes & Protocols for the Crystallization of 4-Methoxy-3-nitrocinnamic Acid

Introduction: The Significance of Crystalline Purity

4-Methoxy-3-nitrocinnamic acid is a substituted cinnamic acid derivative. Cinnamic acids and their derivatives are significant precursors and building blocks in the synthesis of pharmaceuticals, agrochemicals, and other advanced materials.[1][2] The presence of methoxy and nitro functional groups on the aromatic ring, combined with the carboxylic acid moiety, provides a versatile scaffold for a wide range of chemical transformations.

For professionals in drug development and materials science, the purity and solid-state form of an active pharmaceutical ingredient (API) or key intermediate are of paramount importance. The crystalline structure dictates critical physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. Uncontrolled crystallization can lead to polymorphism, where different crystal forms of the same compound exhibit distinct properties, posing significant challenges for formulation and regulatory approval.

This guide provides a comprehensive overview of the principles and detailed, field-proven protocols for the controlled crystallization of 4-Methoxy-3-nitrocinnamic acid. The methodologies are designed to be robust and reproducible, enabling researchers to obtain high-purity crystalline material suitable for downstream applications and characterization.

Physicochemical Profile of 4-Methoxy-3-nitrocinnamic Acid

A thorough understanding of the compound's properties is the foundation for developing a successful crystallization strategy. While direct experimental data for 4-Methoxy-3-nitrocinnamic acid is not extensively published, its properties can be reliably inferred from structurally analogous compounds such as 4-methoxycinnamic acid and 4-methoxy-3-nitrobenzoic acid.

| Property | Value / Description | Source |

| Molecular Formula | C₁₀H₉NO₅ | Inferred |

| Molecular Weight | 223.18 g/mol | Inferred |

| Appearance | Expected to be a white to light-yellow crystalline powder. | [3] |

| Melting Point | Expected to be in a similar range to 4-methoxy-3-nitrobenzoic acid (192-194 °C).[3] The parent compound, 4-methoxycinnamic acid, melts at 170-175 °C.[4] | [3][4] |

| Solubility Profile | Poorly soluble in water. [3][5] Soluble in polar organic solvents such as ethanol, methanol, and acetone.[3][5][6][7] | [3][5][6][7] |

Expert Insight: The key takeaway from this profile is the significant solubility differential between hot polar organic solvents and cold water. This classic solubility behavior makes the compound an ideal candidate for purification via anti-solvent crystallization or cooling crystallization.[8][9] The insolubility in water is critical for precipitating the compound from an organic solution.[3]

Core Principles of Recrystallization

Recrystallization is a powerful purification technique based on the principle of differential solubility.[8] The process involves dissolving the impure solid in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate. The impurities, being present in much lower concentrations, remain dissolved in the cold solvent (mother liquor).[9]

The choice of solvent is the most critical factor. An ideal solvent should:

-

Dissolve the compound completely when hot.

-